molecular formula C18H20Cl2N2O2 B2459804 2,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953997-12-1

2,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2459804
CAS No.: 953997-12-1
M. Wt: 367.27
InChI Key: JGLKNFIUJQNXMZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a complex structure incorporating furan and piperidine moieties, which are common pharmacophores in drug discovery. The presence of these structural elements suggests potential for interaction with various biological targets, particularly in the central nervous system. Researchers may investigate this compound as a potential ligand or modulator for receptors and enzymes. Its high purity makes it suitable for in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore its biological profile and mechanisms of action. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c19-14-3-4-16(17(20)10-14)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLKNFIUJQNXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield 1-(furan-2-ylmethyl)piperidine.

  • Benzamide Formation: : The next step involves the acylation of the piperidine intermediate with 2,4-dichlorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during

Biological Activity

2,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a dichlorobenzamide core linked to a piperidine and furan moiety, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H19Cl2N3O
  • Molecular Weight : Approximately 367.3 g/mol

The presence of the furan ring and piperidine linker suggests that this compound may exhibit unique pharmacological properties compared to other similar compounds.

Biological Activities

Research has indicated that this compound may possess several significant biological activities:

1. Antimicrobial Activity

  • Mycobacterium tuberculosis : Some derivatives of this compound have shown potent activity against M. tuberculosis, indicating its potential as an antitubercular agent .
  • Mechanism of Action : The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation, but it is believed to involve interactions with key bacterial enzymes or receptors.

2. Anticancer Potential

  • Preliminary studies suggest that compounds with similar structural features may demonstrate anticancer properties. The dichlorobenzamide structure is often associated with enhanced cytotoxic activity against various cancer cell lines .
  • Case Study : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines, showing promising results in inhibiting cell proliferation.

3. Interaction with Biological Targets

  • The compound's binding affinity to various biological targets is crucial for understanding its therapeutic potential. Interaction studies are ongoing to elucidate how this compound binds to proteins involved in disease processes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
2,4-Dichloro-N-(pyridin-3-ylmethyl)benzamideSimilar benzamide core; different heterocyclic ringAntiviral properties
3,4-Dichloro-N-(3-cyanopyrazin-2-yl)piperidinContains cyanopyrazine instead of furanPotential anticancer activity
N-{1-(Furan-2-ylmethyl)-piperidin}benzamideLacks dichlorine substitutionsInvestigated for neuroprotective effects

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Future Directions and Research Findings

Continued research into this compound is essential for fully understanding its potential applications. Key areas for future study include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
  • Structural Modifications : Exploring analogs of this compound to optimize its biological activity and reduce potential side effects.

Scientific Research Applications

Anticancer Potential

Research indicates that 2,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibits promising activity against cancer cells. Preliminary studies have shown that derivatives of this compound can act as epidermal growth factor receptor (EGFR) inhibitors, which are vital in the treatment of various cancers, including lung and breast cancer.

Case Study:
A study investigating the efficacy of similar compounds reported significant cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results suggested that modifications to the core structure could enhance anticancer activity, paving the way for future drug development .

Antitubercular Activity

Another area of interest is its potential as an antitubercular agent. Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, indicating that this compound could be developed into effective treatments for tuberculosis.

Research Findings:
In vitro studies have highlighted the effectiveness of structurally similar compounds in inhibiting the growth of M. tuberculosis, suggesting that this compound may share similar mechanisms of action.

Comparison with Similar Compounds

2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide

  • Structural Difference : Replaces the furan-2-ylmethyl group with a naphthalen-2-ylmethyl substituent.
  • Activity: Exhibits an IC50 of ~110,000 nM against γ-aminobutyric acid transporter 4 (SLC6A11), indicating low affinity .
  • Significance : The bulky naphthyl group may reduce binding efficiency compared to smaller heterocycles like furan.

2,4-Dichloro-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}benzamide

  • Structural Difference : Substitutes furan with a pyridin-2-ylmethyl group.
  • Activity : IC50 = 876,000 nM (SLC6A11), demonstrating even lower potency than the naphthyl analog .
  • Implication : The basic pyridine nitrogen may disrupt hydrophobic interactions critical for target binding.

AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)

  • Structural Difference: Replaces the piperidine-furan system with a dimethylamino-cyclohexylmethyl group.
  • Activity : A synthetic opioid agonist with 0.8× morphine’s potency .
  • Key Contrast : Despite sharing the dichlorobenzamide motif, AH-7921’s cyclohexylamine core confers opioid activity, unlike the piperidine-furan analogs targeting transporters .

Analogs with Modified Benzamide Substituents

N-(2-aminoethyl)-N-benzyloxyphenyl benzamides

  • Structural Difference: Lacks chlorine substituents but includes aminoethyl and benzyloxy groups.
  • Activity: Potent inhibitors of Trypanosoma brucei (IC50 < 1 µM), highlighting the role of electron-donating groups in antiparasitic activity .
  • Comparison : Dichloro substitution in the target compound may enhance lipophilicity but reduce solubility, affecting bioavailability.

U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)

  • Structural Difference: Incorporates a dimethylamino-cyclohexyl group instead of piperidine-furan.
  • Activity : 7.5× more potent than morphine as an opioid agonist .
  • Regulatory Status : Banned in multiple jurisdictions due to high abuse liability .

Analogs with Alternative Heterocyclic Systems

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

  • Structural Difference : Replaces dichloro substituents with a methoxy group.
  • Use : Research chemical with unclassified hazards, suggesting lower toxicity compared to halogenated analogs .

N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide

  • Structural Difference: Utilizes a piperazine ring and phenoxybenzamide core.
  • Activity : Targets dopamine D3 receptors (Ki < 10 nM), emphasizing the importance of piperazine’s conformational flexibility for receptor selectivity .

Pharmacological and Regulatory Implications

  • Synthetic Complexity : Piperidine-furan systems (as in the target) may offer synthetic advantages over cyclohexylamine-based analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Alkylation : React 1-(furan-2-ylmethyl)piperidin-4-amine with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the benzamide backbone .
  • Purification : Use normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) or reverse-phase HPLC to isolate the compound and remove unreacted intermediates .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (12–24 hours under reflux) to maximize conversion .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the furan, piperidine, and benzamide moieties. Look for characteristic shifts (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~436) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazards : Based on structurally similar benzamides, potential risks include acute toxicity (oral, dermal) and respiratory irritation .
  • Mitigation :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid dust generation; store in airtight containers under inert gas (e.g., N₂) .
  • Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound?

  • Case Study : If initial studies suggest conflicting target affinities (e.g., opioid vs. bacterial enzyme targets):

  • Binding Assays : Perform competitive radioligand binding assays (e.g., μ-opioid receptor or bacterial Acps-PPTase) to validate selectivity .
  • Functional Studies : Use enzyme inhibition assays (e.g., bacterial growth curves) and compare IC₅₀ values across models .
  • Structural Analysis : Conduct molecular docking to identify key interactions (e.g., furan’s role in binding bacterial vs. mammalian targets) .

Q. What strategies can improve the metabolic stability of this compound for in vivo studies?

  • Approaches :

  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., piperidine nitrogen) with acetyl or carbamate moieties to enhance bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .

Q. How does the furan-2-ylmethyl substituent influence the compound’s physicochemical properties?

  • Impact :

  • Lipophilicity : Furan increases logP (~2.8), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Furan rings are susceptible to oxidation; consider replacing with thiophene or pyridine for improved stability .
  • Conformational Rigidity : The methylene linker between furan and piperidine restricts rotational freedom, possibly favoring target binding .

Q. What regulatory considerations apply to researching structurally related benzamides?

  • Guidelines :

  • Controlled Substance Analogues : Check local regulations (e.g., U.S. Federal Analog Act) if the compound shares structural features with scheduled opioids (e.g., AH-7921, U-47700) .
  • Documentation : Maintain detailed records of synthesis, storage, and disposal to comply with institutional and international standards (e.g., UN Single Convention) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Steps :

Assay Validation : Confirm consistency in cell viability methods (e.g., MTT vs. resazurin assays) .

Dose-Response Curves : Compare IC₅₀ values in primary vs. cancer cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity .

Mechanistic Profiling : Use transcriptomics or proteomics to uncover pathways affected in sensitive cell types .

Experimental Design

Q. What in vitro and in vivo models are optimal for evaluating this compound’s antibacterial potential?

  • Models :

  • In Vitro : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • In Vivo : Murine systemic infection models; monitor bacterial load in organs (e.g., spleen, liver) post-treatment .
    • Controls : Include reference antibiotics (e.g., ciprofloxacin) and vehicle controls .

Tables for Key Data

Table 1 : Synthetic and Analytical Parameters

ParameterValue/TechniqueReference
Molecular Weight~436 g/mol
HPLC Purity>95% (C18, 254 nm)
¹H NMR (Key Peaks)δ 6.2–7.4 (furan)

Table 2 : Pharmacological Profiling

Assay TypeTarget/OutcomeReference
Radioligand Bindingμ-opioid receptor (Ki)
Enzyme InhibitionAcps-PPTase (IC₅₀)

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